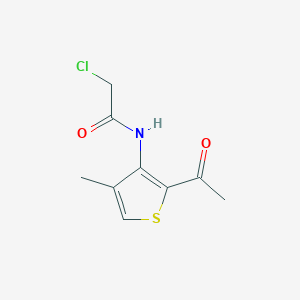
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide is a chemical compound characterized by the presence of a thiophene ring substituted with acetyl and methyl groups, and a chloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide typically involves multiple steps. One common method includes the acetylation of 4-methylthiophene, followed by chlorination and subsequent reaction with acetamide. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of different derivatives.
Substitution: The chloroacetamide group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amide derivatives.
Aplicaciones Científicas De Investigación
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloro-N-(ethoxymethyl)acetamide: This compound has an additional ethoxymethyl group, which may alter its chemical properties and applications.
2-Acetyl-4-methylthiophene: Lacks the chloroacetamide group, making it less reactive in certain types of chemical reactions.
Uniqueness
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the thiophene ring and the chloroacetamide moiety allows for a wide range of chemical modifications and interactions with biological targets.
Propiedades
Número CAS |
87675-68-1 |
|---|---|
Fórmula molecular |
C9H10ClNO2S |
Peso molecular |
231.70 g/mol |
Nombre IUPAC |
N-(2-acetyl-4-methylthiophen-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H10ClNO2S/c1-5-4-14-9(6(2)12)8(5)11-7(13)3-10/h4H,3H2,1-2H3,(H,11,13) |
Clave InChI |
YJINCIINSSNFMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1NC(=O)CCl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




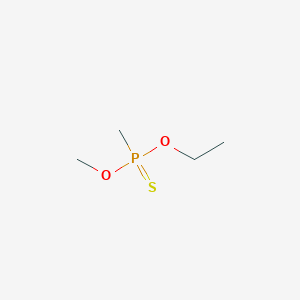
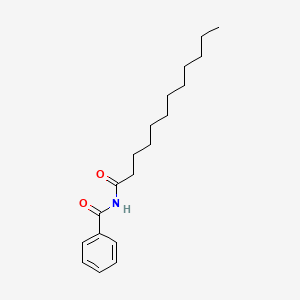
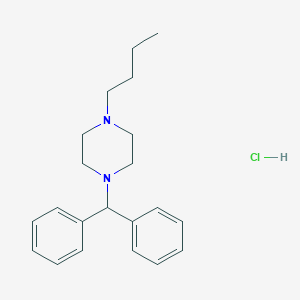


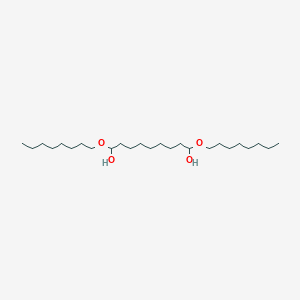


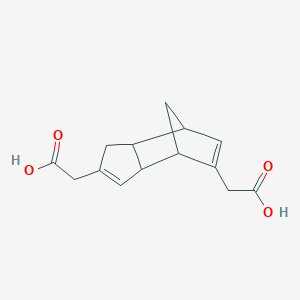
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)

